molecular formula C18H23NO5S2 B2577862 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448034-11-4

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2577862
CAS No.: 1448034-11-4
M. Wt: 397.5
InChI Key: VDWJBIZPSJTTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C18H23NO5S2 and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex sulfonyl and piperidine structures are synthesized and characterized using advanced spectroscopic techniques. For example, a study reported the synthesis and molecular structure analysis of a related compound, highlighting the use of X-ray diffraction for structural confirmation and revealing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). Such methodologies are critical for understanding the chemical and physical properties of sulfonyl-piperidine derivatives, which can be applied to the compound of interest.

Antimicrobial Activity

Research on sulfonyl-piperidine derivatives often explores their potential as antimicrobial agents. For instance, a study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009). This suggests that compounds with similar sulfonyl-piperidine frameworks could be investigated for their antimicrobial properties, offering a potential avenue for the application of "1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine".

Enzyme Inhibition and Metabolic Pathways

The enzymatic metabolism of compounds containing sulfonyl and piperidine motifs has been studied to understand their biological activities and potential therapeutic applications. A notable example is the investigation into the oxidative metabolism of Lu AA21004, revealing the involvement of various cytochrome P450 enzymes in metabolite formation (Hvenegaard et al., 2012). Such studies indicate the importance of understanding the metabolic pathways of sulfonyl-piperidine derivatives, which could be relevant for assessing the pharmacokinetics and pharmacodynamics of "this compound".

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S2/c1-14-5-6-18(12-15(14)2)26(22,23)19-9-7-17(8-10-19)25(20,21)13-16-4-3-11-24-16/h3-6,11-12,17H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWJBIZPSJTTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.